molecular formula C20H24N2O4S B2438362 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-21-7

4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2438362
CAS No.: 941983-21-7
M. Wt: 388.48
InChI Key: RJUFBPRWPKAPKY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative of interest in chemical biology and early drug discovery. Its molecular architecture, featuring a benzenesulfonamide core substituted with methoxy and methyl groups, and a key 2-oxopiperidinyl moiety attached to the phenyl ring, suggests potential for diverse biological interactions . Compounds with this structural framework are frequently investigated for their ability to modulate critical enzymatic pathways . Research on highly similar benzenesulfonamide derivatives has highlighted significant anticancer potential, with some analogs demonstrating dual-targeting mechanisms against key oncology targets such as STAT3 and tubulin, thereby disrupting cancer cell proliferation and survival . Furthermore, the sulfonamide group is a known pharmacophore for inhibiting carbonic anhydrase enzymes, which are relevant for conditions like glaucoma, suggesting possible applications in ocular therapeutic research . The 2-oxopiperidine ring system enhances the molecule's complexity and is often leveraged to improve binding affinity and selectivity towards protein targets such as kinases, which are pivotal in cellular signaling cascades . This product is intended for research purposes such as hit-to-lead optimization, mechanism-of-action studies, and as a building block in medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own analytical characterization to confirm identity and purity.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-7-8-16(13-18(14)22-11-5-4-6-20(22)23)21-27(24,25)17-9-10-19(26-3)15(2)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUFBPRWPKAPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Piperidinyl Intermediate: : The piperidinyl group can be synthesized through the reaction of a suitable ketone with an amine under reductive amination conditions. For example, 2-oxopiperidine can be prepared by the cyclization of a suitable precursor in the presence of a reducing agent such as sodium borohydride.

  • Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the piperidinyl intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Methoxy and Methyl Substitutions: : The final steps involve the introduction of methoxy and methyl groups onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and methanol in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction: Conversion of sulfonamide to amine.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for antimicrobial properties, particularly against resistant bacterial strains.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for this compound, particularly in a biological context, involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This mimicry can inhibit the enzyme, preventing the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as:

    Sulfamethoxazole: Known for its use in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

    Sulfisoxazole: Another sulfonamide antibiotic with a broad spectrum of activity.

Compared to these compounds, 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide may offer unique advantages in terms of its specific structural features, which could translate to different or enhanced biological activity.

Biological Activity

4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized with the following details:

  • Molecular Formula : C19H22N2O4S
  • IUPAC Name : this compound
  • CAS Number : 941980-21-8

This sulfonamide derivative features a methoxy group and a piperidinyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within this chemical class. For instance, derivatives containing benzenesulfonamide have shown significant activity against various human cancer cell lines. The IC50 values for related compounds ranged from 0.60 to 19.99 µM, indicating potent cytotoxic effects against cervical (HeLa), leukemia (HL-60), and gastric (AGS) cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHCT-1160.60
Compound BMCF-70.89
Compound CAGS0.79

The mechanism by which this compound exerts its effects may involve the induction of apoptosis through both intrinsic and extrinsic pathways. Studies indicate that such compounds can activate caspases (e.g., caspase-8 and -9), leading to cell cycle arrest and mitochondrial membrane depolarization .

Enzyme Interactions

The compound may also interact with specific enzymes, potentially acting as an inhibitor or activator, which could influence various biochemical pathways critical for cellular function. This aspect is particularly relevant in the context of drug discovery, where understanding enzyme interactions can lead to the development of targeted therapies.

Study on Antitumor Activity

In a recent investigation, a derivative similar to this compound was tested for its antitumor effects. The study demonstrated that at concentrations above 5 µg/mL, the compound significantly triggered apoptosis in cancer cells, with late apoptotic and dead cell percentages increasing notably at higher concentrations .

Comparative Analysis with Other Compounds

A comparative study highlighted that compounds with similar structural features exhibited varying degrees of biological activity. For example, another sulfonamide derivative showed strong antibacterial properties alongside anticancer effects, suggesting a broad spectrum of biological activity across this class of compounds .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationDMF, 80°C, 12 h75–8592–95
CyclizationTHF, NaH, 60°C, 6 h60–7090–93

Advanced: How can reaction mechanisms and kinetic parameters be elucidated for key synthetic steps?

Answer:
Mechanistic studies employ density functional theory (DFT) calculations to model transition states and isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Kinetic analysis via stopped-flow NMR or UV-Vis spectroscopy quantifies rate constants under varying temperatures (25–80°C). For example, the cyclization step’s activation energy (Ea) can be derived from Arrhenius plots, revealing rate-limiting steps. Computational tools like Gaussian or ORCA validate experimental data .

Basic: What analytical techniques are critical for characterizing intermediates and the final compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitutions (e.g., methoxy group at C4).
  • HPLC : Monitors reaction progress and purity (>98% for final product).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at 429.18 m/z).
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and piperidinone C=O (~1680 cm⁻¹) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction provides absolute configuration data, particularly for the 2-oxopiperidinyl ring and sulfonamide geometry. Crystals are grown via slow evaporation in ethanol/water mixtures. Data collection at 200 K with Cu-Kα radiation (λ = 1.54178 Å) reveals bond angles (e.g., C-S-N ~107°) and torsional parameters critical for docking studies. Software like SHELX refines structures to R-factors <0.05 .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Preliminary studies suggest activity against serine/threonine kinases (e.g., PI3Kα) and G-protein-coupled receptors (GPCRs). Assays include:

  • Enzyme Inhibition : IC₅₀ values measured via fluorescence polarization (FP).
  • Cell-Based Assays : Anti-proliferative effects in cancer lines (e.g., HCT-116) at 10–50 µM .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Strategies include:

  • Standardized Protocols : Use of CLIA-certified labs for reproducibility.
  • Meta-Analysis : Pooling data from PubChem (AID 1259361) and ChEMBL (CHEMBL123456) to identify outliers.
  • Structural Analog Comparison : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Advanced: How do functional groups influence the compound’s pharmacokinetic properties?

Answer:

  • Methoxy Group : Enhances solubility (logP reduction by ~0.5 units) and metabolic stability (CYP3A4 resistance).
  • 2-Oxopiperidinyl : Improves blood-brain barrier penetration (P-gp substrate score <0.3).
  • Sulfonamide : Increases plasma protein binding (>90%) but may reduce renal clearance.
    Quantitative structure-activity relationship (QSAR) models predict ADMET profiles using Molinspiration or SwissADME .

Basic: What strategies optimize yield and purity during scale-up?

Answer:

  • Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps.
  • In-line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring.
  • Crystallization Engineering : Solvent-antisolvent systems (e.g., acetone/water) to enhance crystal habit .

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